2-Fluoro-1-nitro-4-propoxybenzene
Description
2-Fluoro-1-nitro-4-propoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a fluorine atom at position 2, a nitro group (-NO₂) at position 1, and a propoxy group (-OCH₂CH₂CH₃) at position 2.
Properties
CAS No. |
28987-49-7 |
|---|---|
Molecular Formula |
C9H10FNO3 |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluoro-1-nitro-4-propoxybenzene |
InChI |
InChI=1S/C9H10FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
RDRWAMYDJLVUCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 2-Fluoro-1-isobutoxy-4-nitrobenzene
Key Differences :
- Alkoxy Group : Replaces the linear propoxy group with a branched isobutoxy group (-OCH₂CH(CH₃)₂).
- Molecular Formula: C₁₀H₁₂FNO₃ (vs. C₉H₁₀FNO₃ for the propoxy variant).
- Molar Mass : 213.21 g/mol (vs. 199.18 g/mol for the propoxy compound) .
The higher molar mass may also influence solubility and melting points.
Functional Analog: Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)
Key Differences :
- Substituents: Contains a chlorine atom, trifluoromethyl (-CF₃), and nitrophenoxy group instead of fluoro, nitro, and propoxy.
- Applications : Used as a herbicide, indicating nitroaromatic compounds’ role in agrochemistry .
Implications :
The trifluoromethyl and chlorine groups enhance electron-withdrawing effects, increasing oxidative stability compared to the fluorine and propoxy substituents in 2-Fluoro-1-nitro-4-propoxybenzene.
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Position : The ortho-nitro group relative to the alkoxy chain in this compound may enhance intramolecular hydrogen bonding, affecting solubility and reactivity compared to para-substituted analogs like nitrofluorfen .
- Alkoxy Chain Effects : Linear propoxy vs. branched isobutoxy groups influence lipophilicity; longer chains typically increase hydrophobicity, impacting bioavailability in pesticidal applications .
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